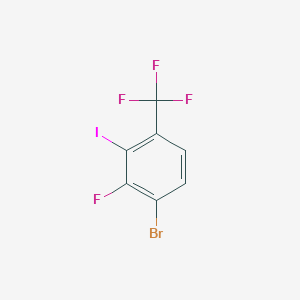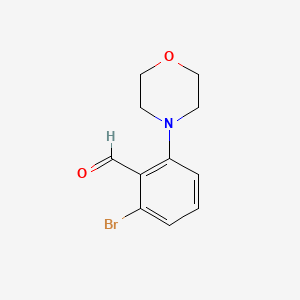
1-Boc-3-cyanoazetidine-3-carboxylic acid
Vue d'ensemble
Description
1-Boc-3-cyanoazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H14N2O4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a carboxylic acid functional group attached to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Boc-3-cyanoazetidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyanoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired Boc-protected product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of high-purity reagents. The scalability of the process is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Boc-3-cyanoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, often with nucleophiles such as amines or alcohols, leading to the formation of substituted azetidines.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Reduction: LiAlH4 in tetrahydrofuran (THF) is a standard reducing agent for converting cyano groups to amines.
Major Products Formed:
Substitution: Substituted azetidines with various functional groups.
Hydrolysis: 3-cyanoazetidine-3-carboxylic acid.
Reduction: 3-aminomethylazetidine-3-carboxylic acid.
Applications De Recherche Scientifique
1-Boc-3-cyanoazetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.
Industry: The compound’s derivatives are used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Boc-3-cyanoazetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor antagonists. The cyano group can interact with active sites of enzymes, while the Boc group provides steric protection during synthetic transformations. The azetidine ring structure contributes to the compound’s stability and reactivity, facilitating its role in various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Boc-3-cyanoazetidine-3-carboxylic acid can be compared with other azetidine derivatives:
1-Boc-3-aminomethylazetidine-3-carboxylic acid: Similar structure but with an amine group instead of a cyano group, leading to different reactivity and applications.
1-Boc-3-hydroxyazetidine-3-carboxylic acid: Contains a hydroxyl group, making it useful in different synthetic pathways.
3-cyanoazetidine-3-carboxylic acid: Lacks the Boc protecting group, which affects its stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and potential for diverse biological activities.
Propriétés
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h5-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUUIMQZYMXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)

![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)





